(S)-(+)-rolipram

PDE4 inhibition Enantiomer potency ratio Membrane-bound enzyme

This stereochemically pure (S)-enantiomer is the definitive low-potency PDE4 inhibitor (IC₅₀ 0.33–2.07 μM) for use as a validated negative control in PET studies, stereospecificity assays, and chiral purity analysis. Unlike the racemate, it eliminates high-affinity (R)-rolipram contamination, ensuring reproducible target engagement quantification and accurate enantiomeric excess determination.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 216974-75-3
Cat. No. B016447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-rolipram
CAS216974-75-3
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
InChIInChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
InChIKeyHJORMJIFDVBMOB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-(+)-Rolipram (CAS 216974-75-3) Sourcing Is Critical for PDE4 Research and Assay Development


(S)-(+)-Rolipram (CAS 216974-75-3, synonym: (+)-Rolipram) is the (S)-enantiomer of the archetypal phosphodiesterase 4 (PDE4) inhibitor Rolipram, a γ-lactam derivative that selectively targets cAMP-specific PDE4 isoenzymes [1]. Unlike its (R)-counterpart, which exhibits high affinity for PDE4 (IC₅₀ = 3 nM for PDE4A) and robust in vivo brain retention, (S)-(+)-Rolipram is consistently characterized across primary literature as the 'less active' enantiomer, with PDE4 inhibitory potencies ranging from 0.33 μM to 2.07 μM depending on the specific assay system and PDE4 subtype [2]. This stereochemical distinction is not merely a nuance of potency—it defines the compound's utility as a critical negative control, an analytical reference standard, and a comparator in studies probing PDE4 stereospecificity, conformational state-dependent inhibition, and target engagement validation [3].

PDE4 Inhibitor Sourcing: Why Racemic Rolipram or (R)-Rolipram Cannot Replace (S)-(+)-Rolipram


The interchangeable use of rolipram enantiomers or the racemate without explicit stereochemical verification introduces substantial, quantifiable variability that undermines experimental reproducibility and data interpretation. (R)-(-)-Rolipram is 2.5-fold to 25-fold more potent than (S)-(+)-Rolipram in inhibiting PDE4, depending on the enzyme's conformational state and membrane environment [1]. In intact cellular systems, this potency differential expands to approximately 10-fold for functional cAMP accumulation [2]. Critically, in vivo PET imaging studies demonstrate that [¹¹C]-(S)-rolipram exhibits negligible brain retention—rapidly washing out to levels below blood—whereas [¹¹C]-(R)-rolipram shows sustained, specific brain uptake [3]. Consequently, using racemic material introduces an uncontrolled mixture of high- and low-affinity components, confounding dose-response relationships and target engagement calculations. For applications requiring a stereochemically defined negative control, a validated low-potency comparator, or an analytical reference standard for chiral purity verification, (S)-(+)-Rolipram is irreplaceable.

(S)-(+)-Rolipram Differential Evidence: Quantitative Comparators for PDE4 Enantiomer Selection


PDE4 Inhibitory Potency: Quantified Stereospecificity in Guinea Pig Eosinophil Membranes

In a direct head-to-head comparison using guinea pig eosinophil membrane-bound PDE IV, (R)-(-)-rolipram exhibited an IC₅₀ of 0.22 ± 0.08 μM, while (S)-(+)-rolipram displayed an IC₅₀ of 0.58 ± 0.05 μM [1]. This represents a 2.5-fold greater potency for the (R)-enantiomer. Solubilization of the enzyme with deoxycholate/NaCl further increased the stereospecificity gap, with (R)-rolipram achieving an IC₅₀ of 0.020 ± 0.002 μM compared to 0.33 ± 0.07 μM for the (S)-enantiomer—a 16.5-fold difference [2].

PDE4 inhibition Enantiomer potency ratio Membrane-bound enzyme

Functional cAMP Accumulation in Intact Cells: 10-Fold Enantiomer Potency Differential

In intact guinea pig eosinophils, (R)-(-)-rolipram enhanced isoprenaline-stimulated cAMP accumulation with an EC₅₀ of 0.19 ± 0.02 μM, whereas (S)-(+)-rolipram required a significantly higher concentration, exhibiting an EC₅₀ of 1.87 ± 0.09 μM [1]. This direct comparison demonstrates that (R)-rolipram is approximately 10-fold more potent in elevating intracellular cAMP, a functional endpoint directly downstream of PDE4 inhibition.

cAMP signaling Intact cell assay Functional selectivity

In Vivo Brain Target Engagement: PET Imaging Quantifies Differential Uptake and Retention

A comparative PET imaging study in rats using carbon-11 labeled enantiomers revealed that regional brain uptake of [¹¹C]-(R)-rolipram was substantially higher than that of [¹¹C]-(S)-rolipram [1]. Critically, [¹¹C]-(S)-rolipram retention in brain subsided rapidly to levels below blood, indicating a lack of specific PDE4 binding in vivo, whereas [¹¹C]-(R)-rolipram exhibited sustained, displaceable retention consistent with specific target engagement [2]. Furthermore, (R)-rolipram was approximately 13-fold more potent than (S)-rolipram at inhibiting [¹¹C]-(R)-rolipram binding across all brain regions (ED₅₀ congruent with 0.04 mg/kg vs. 0.52 mg/kg equivalent) [3].

PET imaging Blood-brain barrier Target occupancy

TNFα Suppression in Human Mononuclear Cells: 5.2-Fold Enantiomer Potency Differential

In LPS-stimulated human monocytes, (R)-(-)-rolipram inhibited TNFα release with an IC₅₀ of 397 ± 178 nM, while (S)-(+)-rolipram demonstrated significantly lower potency with an IC₅₀ of 2067 ± 659 nM [1]. This direct comparison yields a 5.2-fold greater potency for the (R)-enantiomer in suppressing this key pro-inflammatory cytokine.

Inflammation TNFα Cytokine release

PDE4 Subtype Selectivity: Differential Inhibition Profiles Across PDE4A, PDE4B, and PDE4D

While (R)-(-)-rolipram potently inhibits PDE4A, PDE4B, and PDE4D with IC₅₀ values of 3 nM, 130 nM, and 240 nM respectively , (S)-(+)-rolipram exhibits markedly different potency across PDE4 subtypes and assay formats. Reported IC₅₀ values for (S)-(+)-rolipram include 450 nM for recombinant human PDE4A in CHO-K1 cells, 750 nM for human monocyte cAMP-specific PDE4, and 1100 nM in other PDE4 inhibition assays . This pattern confirms that (S)-(+)-rolipram is a consistently less potent inhibitor across all major PDE4 subtypes.

PDE4 subtypes Isoform selectivity Recombinant enzyme

Enantiomeric Purity and Optical Rotation: Critical Quality Attributes for Procurement

The specific optical rotation of (S)-(+)-rolipram is positive (dextrorotatory), distinguishing it from the levorotatory (R)-enantiomer which exhibits [α]²⁰ = -29.0° to -34.0° (c=0.5 g/100 mL) . Reputable vendors supply (S)-(+)-rolipram with enantiomeric purity exceeding 98–99% as verified by chiral HPLC, ensuring minimal cross-contamination with the highly potent (R)-enantiomer .

Chiral purity Optical rotation Quality control

(S)-(+)-Rolipram Applications: Evidence-Backed Scenarios for Sourcing Decisions


Negative Control for CNS Target Engagement and PET Imaging Studies

In positron emission tomography (PET) studies using [¹¹C]-(R)-rolipram to quantify PDE4 density in brain or cardiac tissue, (S)-(+)-rolipram serves as the definitive negative control to establish non-specific binding and background signal. As demonstrated by Lourenco et al., [¹¹C]-(S)-rolipram exhibits rapid washout from brain with retention below blood levels, providing a validated, low-background tracer for subtraction in quantitative PET analysis [1]. Its use ensures accurate calculation of specific PDE4 binding parameters (e.g., binding potential, distribution volume ratios) and is essential for studies investigating altered PDE4 expression in neurological or psychiatric disorders.

Stereospecificity Validation in PDE4 Enzymology and Conformational State Studies

PDE4 exists in multiple conformational states that differentially affect inhibitor binding. (S)-(+)-rolipram is a critical reagent for probing these stereospecific interactions, particularly in membrane-bound versus solubilized enzyme preparations. Souness and Scott demonstrated that the enantiomeric potency ratio shifts dramatically from 2.5-fold (membrane-bound) to 16.5-fold (solubilized) upon enzyme extraction [2]. Researchers investigating PDE4 conformational dynamics, the role of regulatory domains (UCR1/UCR2), or the impact of post-translational modifications on inhibitor binding require (S)-(+)-rolipram to establish baseline stereochemical discrimination and to validate assay sensitivity to conformational changes.

Low-Activity Comparator in PDE4 Subtype Profiling and Selectivity Screens

When profiling novel PDE4 inhibitors across PDE4A, PDE4B, PDE4C, and PDE4D subtypes, (S)-(+)-rolipram provides a well-characterized, stereochemically pure low-potency comparator (IC₅₀ range: 450–1100 nM) . Its consistent, reduced activity across all major PDE4 subtypes, in contrast to the picomolar-to-nanomolar potency of (R)-rolipram and other high-affinity inhibitors, establishes a benchmark for 'low PDE4 inhibition' in selectivity panels. This application is particularly relevant for medicinal chemistry programs aiming to develop subtype-selective PDE4 inhibitors with reduced emetic potential, where (S)-(+)-rolipram serves as a reference point for the desired potency window.

Analytical Reference Standard for Chiral Purity Determination

For laboratories synthesizing, formulating, or quality-testing rolipram-based materials, (S)-(+)-rolipram is an indispensable analytical reference standard. Its distinct chiral HPLC retention time and positive optical rotation provide unambiguous markers for enantiomeric purity assessment . This application is critical for: (1) verifying the stereochemical integrity of synthesized (R)-rolipram batches to ensure no contamination with the less active (S)-enantiomer; (2) quantifying enantiomeric excess in asymmetric synthesis development; and (3) meeting regulatory documentation requirements for preclinical studies involving stereochemically defined PDE4 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-rolipram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.